
Eribulin Mesylate: A Unique Microtubule-
Targeting Agent

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rosabulin

CAS No.: 501948-05-6

Cat. No.: S548484

Get Quote

Eribulin is a synthetic analog of halichondrin B, a natural product derived from the marine sponge

Halichondria okadai [1] [2]. Its mechanism of action is distinct from other classes of microtubule inhibitors.

Primary Mechanism: Eribulin is a microtubule-destabilizing agent that suppresses microtubule
growth by binding with high affinity to the plus ends of microtubule protofilaments [1]. It inhibits tubulin

polymerization without affecting depolymerization and sequesters tubulin into non-functional
aggregates [2]. This action leads to irreversible mitotic blockade, cell cycle arrest at the G2/M phase,

and ultimately, apoptosis [1] [2].
Key Differentiator: Unlike other agents like vinca alkaloids, eribulin has little effect on the

microtubule-shortening rate and does not reduce the mean centromere separation distance during
mitosis, indicating a distinct method of disrupting microtubule function [1].

The table below summarizes its key characteristics based on preclinical and clinical data.

Feature Description and Quantitative Data

Molecular Origin Synthetic analog of halichondrin B from marine sponge Halichondria okadai [1]

[2].

Primary Molecular
Target

Binds to β-tubulin within the 'vinca domain', specifically at the plus ends of

microtubules [1].

Effect on
Microtubule

Suppresses microtubule growth rate & promotes pausing; minimal effect on

shortening rate [1]. Average IC₅₀ across 8 human cancer cell lines: 1.8 nM [1].
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Feature Description and Quantitative Data

Dynamics

| Clinical Efficacy (Metastatic Breast Cancer) | Overall Survival (OS): Improved median OS by 2.47

months vs. treatment of physician's choice in heavily pre-treated patients [3]. First-line HER2-negative

MBC: Median PFS of 5.8 months, median OS of 35.9 months, ORR of 54.3% [4]. | | Common Adverse

Events (Grade 3/4) | Neutropenia (29%-63%), leukopenia (21%-39%), fatigue (21%) [5] [4] [3]. | | Key

Non-Mitotic Effects | Tumor vasculature remodeling, reversal of Epithelial-to-Mesenchymal Transition

(EMT), reduced hypoxia [6]. |

Experimental Data and Methodologies

For researchers, the key experimental findings and protocols related to eribulin's mechanism are detailed

below.

1. Microtubule Dynamics Assay

Objective: To visualize and quantify the real-time effect of eribulin on microtubule growth and
shortening [1].

Protocol: Use purified bovine tubulin or live MCF7 cells expressing GFP-tubulin. Treat with eribulin
(e.g., 1 nM for cells) and use time-lapse microscopy to trace single microtubules. Key parameters to

measure are growth rate, shortening rate, and dynamicity (a composite parameter of all dynamic
events) [1].

Key Finding: Eribulin (1 nM) strongly suppressed the microtubule growth rate in MCF7 cells but had
little to no effect on the shortening rate, a profile distinct from vinblastine [1].

2. Tubulin Binding and Competition Assay

Objective: To characterize eribulin's binding site on tubulin and its affinity [1].

Protocol: Use radiolabeled eribulin and tubulin heterodimers. Perform competitive binding studies
with other tubulin-binding agents like dolastatin 10 and vinca alkaloids. Analyze binding kinetics and

conformational changes in tubulin [1] [2].
Key Finding: Eribulin binds within the vinca domain on β-tubulin but non-competitively inhibits the

binding of vinca alkaloids, suggesting a distinct interaction [1]. It binds with high affinity to polymerized
microtubules, with a maximum of approximately 14.7 molecules per microtubule [1].
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3. In Vivo Antitumor Efficacy (Xenograft Models)

Objective: To evaluate the antitumor activity of eribulin against human tumor xenografts in mice [1].
Protocol: Implant human cancer cells (e.g., breast, colon, lung) into immunodeficient mice. Once

tumors are established, administer eribulin intravenously at the maximum tolerated dose (MTD) on
various schedules (e.g., q2d, q4d). Monitor tumor volume and body weight over time [1].

Key Finding: Eribulin demonstrated a wide spectrum of antitumor activity, causing tumor regression
and elimination in various xenograft models, including those for breast cancer [1].

Eribulin's Multimodal Mechanism of Action

The following diagram synthesizes information from the search results to illustrate eribulin's primary and

secondary mechanisms, highlighting what sets it apart from other microtubule inhibitors.

Primary Antimitotic Mechanisms Secondary Non-Mitotic Mechanisms

Eribulin

Inhibition of Microtubule
Growth (Plus-End Binding)

Sequestration of Tubulin
into Non-Functional Aggregates

Tumor Vasculature Remodeling
(Increased Perfusion, Reduced Hypoxia)

Reversal of Epithelial-to-
Mesenchymal Transition (EMT)Irreversible Mitotic Block

Apoptosis Reduced Metastatic Potential
(Migration, Invasion)
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Guidance for Locating Information on Rosabulin
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The search results do not contain information on "Rosabulin," which prevents a direct comparison. To locate

this information, you could try the following:

Refine Your Search: Use specialized scientific databases like PubMed, Scopus, or Google
Scholar with specific search terms such as "Rosabulin clinical trial", "Rosabulin

microtubule", or "STX-64 Rosabulin" (if you know its development code).
Check Clinical Trial Registries: Search platforms like ClinicalTrials.gov or the EU Clinical Trials

Register to see if Rosabulin has been entered into any clinical studies.
Consult Pharmaceutical Patents: Searching patent databases using the compound name may

reveal detailed pharmacological data from its developers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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